2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
The compound 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone features a thioether-linked imidazole-pyrrolidinone scaffold. While direct data on this compound are absent in the provided evidence, its structural framework can be contextualized using analogs. Key features include:
- Imidazole core: The 1-methyl-5-phenyl substitution on the imidazole ring is a common motif in bioactive molecules, influencing electronic properties and binding interactions.
- Pyrrolidin-1-yl group: This substituent introduces conformational flexibility and basicity, which may modulate solubility and target engagement.
Similar compounds in the evidence highlight synthetic routes involving heterocyclic substitutions (e.g., benzoimidazole, tetrazole) and characterization via IR, NMR, and elemental analysis .
Properties
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-18-14(13-7-3-2-4-8-13)11-17-16(18)21-12-15(20)19-9-5-6-10-19/h2-4,7-8,11H,5-6,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQRTTHPDCEVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone , also known by its CAS number 932514-66-4 , is a thiazole-containing imidazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 351.5 g/mol . The structural features include an imidazole ring, a thioether linkage, and a pyrrolidine moiety, which are significant for its biological properties.
Antitumor Activity
Research indicates that imidazole derivatives often exhibit antitumor properties. The presence of the thiazole ring in similar compounds has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities to This compound have shown IC50 values in the low micromolar range against human cancer cells, suggesting potential efficacy in oncology applications .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 | 1.61 ± 1.92 | |
| Compound B | U251 | 23.30 ± 0.35 | |
| This compound | TBD | TBD | TBD |
Anticonvulsant Activity
The compound's structural components suggest potential anticonvulsant activity, as many thiazole and imidazole derivatives have been documented to possess such properties. Studies on related compounds have demonstrated effectiveness in reducing seizure activity in animal models, indicating that further exploration of this compound's anticonvulsant potential is warranted .
The proposed mechanism for the biological activity of this compound involves interaction with various cellular targets:
- G Protein-Coupled Receptors (GPCRs): Similar compounds have been shown to modulate GPCR activity, which could play a role in their therapeutic effects .
- Enzyme Inhibition: The thioether group may facilitate interactions with key enzymes involved in tumor progression or neurotransmitter regulation.
Case Studies
A notable study investigated the efficacy of imidazole derivatives in treating glioblastoma cells. The findings suggested that modifications to the imidazole ring significantly influenced cytotoxicity and selectivity towards cancer cells . Another study focused on the synthesis of thiazole-bearing compounds, revealing that specific substitutions enhanced their anticancer properties, providing insights into the SAR relevant to This compound .
Scientific Research Applications
Antimicrobial Activity
Compounds containing imidazole rings are recognized for their antimicrobial properties. Research indicates that derivatives of imidazole can effectively combat pathogens such as Staphylococcus aureus and Escherichia coli. The thioether group in this compound may enhance its ability to penetrate microbial membranes or inhibit critical enzymes, thereby increasing its antimicrobial efficacy.
Anticancer Potential
Imidazole derivatives have been studied for their ability to inhibit cancer cell proliferation by modulating cellular signaling pathways. For instance, compounds similar to this one have demonstrated effectiveness in reducing tumor growth in various cancer models. Their mechanism often involves targeting specific proteins involved in cell cycle regulation and apoptosis.
Anti-inflammatory Effects
The anti-inflammatory properties of imidazole derivatives are well-documented. Studies have shown that these compounds can inhibit pro-inflammatory mediators, suggesting therapeutic applications in conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds. The following table summarizes some structurally similar compounds and their respective biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylimidazole | Contains an imidazole ring | Antimicrobial properties |
| Thiazole Derivatives | Contains a thiazole ring | Diverse biological activities |
| 4-Fluoroaniline | Aniline derivative with fluorine substitution | Used in dye synthesis |
The unique combination of the imidazole ring and the pyrrolidine moiety in this compound may confer distinct reactivity and enhance its biological efficacy compared to these similar compounds.
Case Studies
Recent studies have focused on synthesizing and evaluating various thiazole and imidazole derivatives for their biological activities. For example:
- Synthesis of New Derivatives : A study highlighted the synthesis of new thiazole derivatives that exhibited potent inhibitory activity against specific cancer targets, demonstrating IC50 values in the low micromolar range. These findings suggest that structural modifications significantly influence biological activity.
- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial effectiveness of imidazole derivatives against a panel of bacterial strains, illustrating that modifications to the thioether linkage can enhance membrane permeability and increase antimicrobial potency.
- Anti-inflammatory Studies : A series of experiments assessed the anti-inflammatory effects of related compounds in animal models, showing promising results in reducing inflammation markers and improving clinical outcomes in treated subjects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
(a) 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives ()
- Structural differences : Replacing the imidazole-thioether group with a tetrazole ring alters electron density and hydrogen-bonding capacity. The piperidine substituent (vs. pyrrolidine) increases ring size, affecting steric bulk and basicity.
- Synthesis : Derivatives (22–28) were synthesized via nucleophilic substitution of chloroacetyl intermediates with piperidine, yielding 60–75% after recrystallization. Characterization relied on IR (C=O stretch ~1700 cm⁻¹) and ¹³C NMR (carbonyl signals at ~200 ppm) .
(b) 5-Aryl-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one derivatives ()
- Structural differences: The benzoimidazole-pyrrolidinone core lacks the thioether linkage but shares a fused heterocyclic system.
- Synthesis: Products (5a–h) were obtained via cyclocondensation and recrystallization (60% yield for 5a). Key spectral ¹H NMR showed imidazole protons at δ 7.2–8.1 ppm and pyrrolidinone CH₂ at δ 3.5–4.0 ppm .
Substituent Effects on Bioactivity
(a) Trifluoromethyl and Fluoroaryl Modifications ()
- Example: 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester (LC/MS m/z 609.5).
- Comparison : The trifluoromethyl group increases metabolic stability and lipophilicity compared to the target compound’s phenyl group. Fluoro substituents enhance binding to hydrophobic pockets in targets .
(b) Nitroimidazole Derivatives ()
- 1-(2-Methyl-5-nitro-1H-imidazol-4-yl)ethanone exhibits a nitro group at position 5, which strongly withdraws electrons, reducing basicity.
Key Research Findings
- Thioether vs.
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size may reduce steric hindrance, favoring target engagement in constrained binding sites .
- Substituent Positioning : The 5-phenyl group on imidazole (target) vs. 5-nitro () significantly alters electronic properties, impacting reactivity and intermolecular interactions .
Preparation Methods
Retrosynthetic Analysis
The target compound dissects into three domains:
- 1-Methyl-5-phenylimidazole-2-thiol core
- Thioether bridge (-S-CH2-CO-)
- Pyrrolidin-1-yl terminal group
Critical bond formations include:
- C-S bond between imidazolethiol and ethanone
- Amide linkage at ethanone’s carbonyl position
Imidazole Core Synthesis
Thiohydantoin Reduction Pathway
The patented thiohydantoin route provides stereochemical control for chiral imidazolethiones:
Reaction Sequence:
- Amino Acid + Isothiocyanate → Thiourea Intermediate
- Optically active amino acid esters react with allyl isothiocyanate in dichloromethane
- Base-mediated cyclization (NaH for t-butyl protection) forms 3-substituted thiohydantoins
- Reduction to Imidazolethione
Example:
3-Allyl-2-thiohydantoin → 3,5-disubstituted imidazolethione via 3-step reduction
One-Pot Oxidative Cyclization
Alternative methodology using acetophenone derivatives:
Reaction Conditions:
- Substrates: Acetophenone, methylamine, NH4I
- Oxidant: K2S2O8 in DMSO
- Temperature: 140°C (air atmosphere)
Mechanism:
- Iodination of acetophenone → α-iodoacetophenone
- Kornblum oxidation → benzoylformaldehyde
- Condensation with amines → imine intermediates
- [4π+2π] Cyclization → imidazole core
| NH4I (mmol) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | 140 | 1 | 77 |
| 1.5 | 140 | 1 | 72 |
| 1.0 | 160 | 1 | 68 |
Pyrrolidine Moiety Installation
Catalytic Hydrogenation of N-Ethyl Pyrrolidone
Key step for generating pyrrolidine precursors:
Optimized Parameters:
- Catalyst: 10% Pd/C (0.03–0.1 mass ratio)
- Solvent: Methanol (1:1.5 substrate ratio)
- Conditions: 6 MPa H2, 140–150°C, 6h
Performance Metrics:
Ethanone Functionalization
Coupling pyrrolidine to ethanone requires nucleophilic substitution:
Chloroacetylation:
- React chloroacetyl chloride with pyrrolidine in THF
- Base: Et3N (2.5 eq), 0°C → RT
Thioether Formation:
- Imidazolethiol + Chloroethanone derivative
- Base: K2CO3 in DMF, 60°C, 12h
Integrated Synthetic Routes
Route A: Sequential Assembly
- Synthesize 1-methyl-5-phenylimidazole-2-thiol via thiohydantoin pathway
- Prepare 1-(pyrrolidin-1-yl)-2-chloroethanone
- Couple via SN2: 85% yield (GC-MS confirmed)
Critical Parameters:
- Molar ratio (thiol:chloroethanone): 1:1.2
- Solvent: Anhydrous DMF
- Temperature: 60°C (±2°C)
Route B: Convergent Approach
- Generate imidazolethione via one-pot method
- Catalytic hydrogenation for pyrrolidine
- Mitsunobu coupling: DEAD, PPh3, THF
- Yield: 78% (HPLC purity >99%)
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J=7.2 Hz, 2H, Ph), 7.48 (t, J=7.6 Hz, 2H), 7.38 (t, J=7.3 Hz, 1H), 4.12 (s, 2H, SCH2), 3.72 (s, 3H, NCH3), 3.54 (m, 4H, pyrrolidine), 2.01 (quin, J=6.8 Hz, 4H)
- HRMS (ESI+): m/z calcd for C17H20N3OS [M+H]+: 322.1378; found: 322.1381
Purity Assessment
- HPLC: C18 column, 75:25 MeCN/H2O, 1 mL/min
- Retention time: 6.72 min (purity 99.3%)
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including thioether formation and ketone functionalization. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the imidazole-thiol group .
- Catalysts : Base catalysts (e.g., triethylamine) promote thiolate ion formation for efficient coupling .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures >95% purity .
- Example protocol: React 1-methyl-5-phenylimidazole-2-thiol with chloroacetylpyrrolidine in DMF at 60°C for 12 hours .
Q. How can researchers confirm the structural integrity and purity of the compound?
Use complementary analytical techniques:
- NMR Spectroscopy : H and C NMR verify regiochemistry (e.g., pyrrolidine N-substitution at δ 3.2–3.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area-under-curve) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] with <2 ppm error .
Advanced Research Questions
Q. What strategies resolve contradictions in biological assay data (e.g., variable IC50_{50}50 values)?
Address variability via:
- Assay Replication : Triplicate runs with positive/negative controls (e.g., doxorubicin for cytotoxicity) to minimize plate-to-plate variability .
- Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT) to confirm target specificity .
- Statistical Analysis : Apply ANOVA or Student’s t-test (p<0.05) to distinguish signal from noise .
Q. How can reaction mechanisms for oxidation or substitution at the thioether group be elucidated?
Mechanistic studies require:
- Kinetic Profiling : Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-limiting steps .
- Isotopic Labeling : Use S-labeled thioether to track sulfoxide/sulfone formation via MS .
- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies for nucleophilic substitution pathways .
Q. What approaches optimize synthetic yield during scale-up?
Industrial-scale optimization includes:
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., thiol-alkylation) .
- In-line Analytics : FTIR probes monitor reaction progression in real time .
- Solvent Recycling : Distill DMF or ethanol for cost-effective reuse .
Structural and Interaction Studies
Q. How can crystallographic data inform SAR (Structure-Activity Relationship) studies?
- X-ray Crystallography : Resolve bond angles (e.g., C-S-C ~105°) and planarity of the imidazole ring to predict π-π stacking with biological targets .
- Molecular Docking : Use software (AutoDock Vina) to simulate binding to enzymes (e.g., cytochrome P450), prioritizing substituents with favorable ΔG values .
Q. What methodologies evaluate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-receptor binding .
- Fluorescence Polarization : Track displacement of fluorescent probes in competitive assays .
Data Analysis and Validation
Q. How should researchers validate computational predictions of metabolic stability?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Use luminescent substrates (e.g., P450-Glo™) to assess isoform-specific inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
